Ethyl 1-thio-alpha-D-glucofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-thio-alpha-D-glucofuranoside is a chemical compound with the molecular formula C8H16O5S. It is a derivative of glucose where the hydroxyl group at the first position is replaced by an ethylthio group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-thio-alpha-D-glucofuranoside can be synthesized through a series of chemical reactions involving glucose derivatives. One common method involves the reaction of glucose with ethylthiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-thio-alpha-D-glucofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 1-thio-alpha-D-glucofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study carbohydrate-protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of Ethyl 1-thio-alpha-D-glucofuranoside involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate-recognizing proteins, thereby modulating their activity. The ethylthio group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-thio-alpha-D-glucofuranoside
- Propyl 1-thio-alpha-D-glucofuranoside
- Butyl 1-thio-alpha-D-glucofuranoside
Uniqueness
This compound is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative often exhibits better solubility and reactivity, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
4137-33-1 |
---|---|
Molekularformel |
C8H16O5S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-ethylsulfanyloxolane-3,4-diol |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-6(12)5(11)7(13-8)4(10)3-9/h4-12H,2-3H2,1H3/t4-,5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
AEVJVTKPYCQIIQ-FMDGEEDCSA-N |
Isomerische SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
Kanonische SMILES |
CCSC1C(C(C(O1)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.